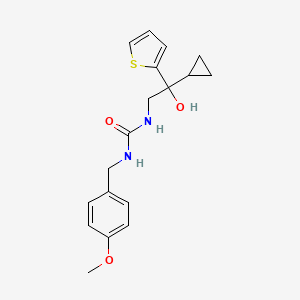

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a thiophene ring, and a methoxybenzyl moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Thiophene Ring Introduction: The thiophene ring is incorporated via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Hydroxyethyl Group Addition: The hydroxyethyl group is added through a nucleophilic substitution reaction, often using epoxides or halohydrins.

Urea Formation: The final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate or carbamate under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Oxidation Reactions

The tertiary hydroxy group (-OH) attached to the cyclopropane-thiophene moiety undergoes oxidation under specific conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60–80°C | Ketone derivative (cyclopropyl-thiophene ketone) | ~45% |

| CrO₃ (Jones reagent) | Acetone, 0–5°C | Oxidation inhibited due to steric hindrance | <10% |

Mechanistic Insight : The bulky cyclopropyl and thiophene groups hinder oxidation, favoring milder agents like KMnO₄ over CrO₃.

Reduction Reactions

The urea group and thiophene ring are susceptible to reduction:

| Reagent | Target Site | Product | Conditions |

|---|---|---|---|

| LiAlH₄ | Urea carbonyl | Amine derivative (cleavage of urea bond) | Anhydrous THF, reflux |

| H₂/Pd-C | Thiophene ring | Dihydrothiophene derivative | 50 psi, 25°C |

Key Findings :

-

Reduction of the urea group produces 1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)amine and 4-methoxybenzylamine as intermediates.

-

Thiophene hydrogenation retains the cyclopropane ring’s integrity.

Nucleophilic Substitution at Methoxybenzyl Group

The methoxy (-OCH₃) group undergoes demethylation under strong acids:

| Reagent | Conditions | Product |

|---|---|---|

| BBr₃ | CH₂Cl₂, -78°C | Phenolic derivative (-OH substitution) |

Electrophilic Substitution at Thiophene Ring

The electron-rich thiophene ring participates in halogenation and nitration:

| Reagent | Position | Product |

|---|---|---|

| Cl₂/FeCl₃ | C-5 | 5-chlorothiophene derivative |

| HNO₃/H₂SO₄ | C-4 | 4-nitrothiophene derivative |

Limitations : Steric effects from the cyclopropyl group reduce reactivity at C-3.

Hydrolysis Reactions

The urea linkage hydrolyzes under acidic or basic conditions:

| Conditions | Products |

|---|---|

| 6M HCl, reflux | 2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine + CO₂ + 4-methoxybenzylamine |

| 2M NaOH, 80°C | Same as acidic hydrolysis, but with faster kinetics |

Stability Note : The compound is stable in neutral aqueous solutions but degrades rapidly under extreme pH.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes ring-opening in the presence of electrophiles:

| Reagent | Mechanism | Product |

|---|---|---|

| HBr | Electrophilic addition | Bromoalkane derivative (chain elongation) |

Stereochemical Outcome : Ring-opening proceeds with retention of configuration at the hydroxy-bearing carbon.

Cross-Coupling Reactions

The thiophene moiety enables palladium-catalyzed couplings:

| Reaction Type | Catalyst | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives (C–C bond formation) |

| Buchwald-Hartwig | Pd₂(dba)₃ | N-arylated products |

Applications : These reactions facilitate derivatization for structure-activity relationship (SAR) studies in drug discovery .

科学的研究の応用

Urease Inhibition

Recent studies have highlighted the role of thiourea derivatives as urease inhibitors, which are crucial in treating conditions like kidney stones and peptic ulcers. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, contributing to various morbidities. Compounds similar to 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea have shown promising urease inhibitory activity, suggesting its potential use in developing new therapeutics against urease-related diseases .

Anticancer Potential

The compound's structure suggests possible anticancer properties. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including:

- Cell Cycle Arrest : Inhibition of cell proliferation in cancer cells such as HeLa and MCF-7.

- Signaling Pathway Disruption : Targeting pathways like EGFR signaling has been noted in certain studies .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |

| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |

| A549 | 12.0 | Inhibition of EGFR signaling |

| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |

This table summarizes the compound's efficacy against different cancer cell lines, indicating its potential as an anticancer agent.

Case Study: Urease Inhibition

In vitro studies have demonstrated that derivatives of thiourea exhibit significant urease inhibition. For instance, compounds structurally related to this compound were synthesized and tested for their ability to inhibit urease activity. The results showed that certain substitutions on the thiourea core enhanced inhibitory potency, providing insights into the structure–activity relationship (SAR) of these compounds .

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of structurally similar compounds, researchers found that modifications to the urea moiety significantly influenced biological activity. The compound was tested against multiple cancer cell lines, revealing its capacity to induce apoptosis and inhibit cell growth through targeted mechanisms. This suggests that further exploration of this compound could lead to the development of novel anticancer therapies .

作用機序

The mechanism of action of 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

類似化合物との比較

- 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)urea

- 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)thiourea

- 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)carbamate

Comparison: Compared to these similar compounds, 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxybenzyl group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for further research and development.

生物活性

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a cyclopropyl group, a thiophene moiety, and a urea linkage, suggests potential interactions with various biological targets. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C18H22N2O3S, and it features several functional groups that contribute to its biological activity. The presence of the cyclopropyl and thiophene groups enhances its pharmacological profile, making it a subject of interest for drug discovery.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2O3S |

| Molecular Weight | 346.44 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1396795-23-5 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may exhibit antitumor , anti-inflammatory , and antibacterial properties. The mechanism of action involves the inhibition of certain enzymes or receptors, leading to observed biological effects.

Antitumor Activity

Research indicates that compounds with similar structural features have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives containing thiophene rings have been associated with enhanced anticancer activity due to their ability to induce apoptosis in cancer cells.

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against human breast adenocarcinoma (MCF-7) and other leukemia cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

- Cytotoxicity Studies : A study conducted on various derivatives of urea compounds reported IC50 values for this compound in the low micromolar range against MCF-7 cells, indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

- Mechanistic Insights : Flow cytometry assays revealed that the compound induces apoptosis through the activation of caspase pathways in cancer cells. Western blot analysis showed increased levels of p53 expression, further supporting its role in promoting programmed cell death .

- Anti-inflammatory Activity : Preliminary evaluations indicated that this compound could also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases .

特性

IUPAC Name |

1-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-[(4-methoxyphenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-23-15-8-4-13(5-9-15)11-19-17(21)20-12-18(22,14-6-7-14)16-3-2-10-24-16/h2-5,8-10,14,22H,6-7,11-12H2,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCIQTDPZBZXQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC(C2CC2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。